molecular formula C20H18N4O5S B2900316 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide CAS No. 1005307-85-6

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2900316
CAS No.: 1005307-85-6
M. Wt: 426.45
InChI Key: SUJGQSZROCAVOK-UHFFFAOYSA-N
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide is a synthetic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is of interest in various fields of research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

Chemical Reactions Analysis

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in microbial growth and cancer cell proliferation.

    Pathways Involved: The compound can modulate pathways such as the MAPK/ERK pathway in cancer cells, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methyl-3-nitrobenzamide can be compared with other pyridazine derivatives:

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-12-11-17(22-23-19)14-7-9-15(10-8-14)21-20(25)16-5-4-6-18(13(16)2)24(26)27/h4-12H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJGQSZROCAVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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